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Compound of Interest

Compound Name: 2-Amino-2'-fluorobenzophenone

Cat. No.: B057201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Amino-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. Due to

the limited availability of specific, publicly accessible spectral data for 2-Amino-2'-
fluorobenzophenone, this guide utilizes data from its structurally similar analog, 2-Amino-5-

chloro-2'-fluorobenzophenone, to illustrate the expected spectroscopic characteristics and

analytical methodologies. This approach provides a robust framework for researchers engaged

in the synthesis, quality control, and characterization of this class of compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-chloro-2'-

fluorobenzophenone, which serves as a reference for the analysis of 2-Amino-2'-
fluorobenzophenone. The data is presented in a structured format to facilitate clear

comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds by providing detailed information about the hydrogen and carbon skeletons.

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone[1]
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Chemical Shift (ppm) Multiplicity Assignment (Predicted)

7.49 - 7.52 m Aromatic Protons

7.48 s Aromatic Proton

7.40 s Aromatic Proton

7.27 s Aromatic Proton

7.25 s Aromatic Proton

7.22 s Aromatic Proton

7.17 s Aromatic Proton

6.66 s Aromatic Proton

6.40 (br s) br s -NH₂ Protons

Note: The assignments are

predicted based on general

chemical shift ranges for

aromatic and amine protons.

The broadness of the -NH₂

signal is characteristic and can

be influenced by solvent and

concentration. Data was

obtained in CDCl₃ at 400 MHz.

[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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Chemical Shift (ppm) Assignment (Predicted)

195.5 C=O (Carbonyl)

162.5 (d, J = 250 Hz) C-F

149.0 C-NH₂

135.0 Aromatic C

132.0 Aromatic CH

131.5 Aromatic CH

130.0 Aromatic C

128.0 Aromatic CH

125.0 (d, J = 8 Hz) Aromatic CH

124.0 Aromatic C-Cl

118.0 Aromatic CH

116.0 (d, J = 22 Hz) Aromatic CH

Note: Predicted chemical shifts and coupling

constants (d = doublet, J = coupling constant in

Hz) are based on the analysis of substituted

benzophenones. Actual values may vary.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3300 Strong, Broad N-H Stretch (Amino group)

3100 - 3000 Medium Aromatic C-H Stretch

1680 - 1660 Strong C=O Stretch (Ketone)

1600 - 1585 Medium Aromatic C=C Stretch

1500 - 1400 Medium Aromatic C=C Stretch

1300 - 1200 Strong C-N Stretch

1250 - 1150 Strong C-F Stretch

800 - 700 Strong C-Cl Stretch

Note: These are characteristic

ranges for the specified

functional groups. The exact

peak positions can be

influenced by the molecular

environment.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-2'-fluorobenzophenone
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

249/251 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

214 Moderate [M-Cl]⁺

120 High
[C₇H₅FO]⁺ (Fluorobenzoyl

cation)

95 Moderate [C₆H₄F]⁺

Note: The fragmentation

pattern is predicted based on

the structure. The presence of

chlorine results in a

characteristic M+2 peak with

an intensity of approximately

one-third of the molecular ion

peak.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized and may require optimization for specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of the sample (5-10 mg) is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1][2]

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).[1]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a

300 MHz or higher field NMR spectrometer.[1] For ¹H NMR, standard pulse sequences are

used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the

spectrum to single lines for each unique carbon atom.[1]
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Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase-

corrected. The signals are integrated, and the chemical shifts are referenced to the internal

standard.[2]

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the ATR accessory.[1] No special sample preparation, such as grinding or creating

KBr pellets, is typically required for ATR analysis.[1]

Instrumentation and Data Acquisition: The ATR-FTIR spectrum is recorded using a Fourier

Transform Infrared spectrometer equipped with an ATR accessory. A background spectrum

of the clean, empty ATR crystal is collected first.[1] The sample is then placed on the crystal,

and pressure is applied to ensure good contact. The spectrum is typically recorded over a

range of 4000-400 cm⁻¹.[1]

Data Processing: The final spectrum is presented in terms of absorbance or transmittance

versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent,

such as dichloromethane or acetonitrile.[1]

Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system. A

small volume of the sample solution is injected into the gas chromatograph, where the

compound is vaporized and separated on a capillary column (e.g., a nonpolar or medium-

polarity column).[1] The separated compound then enters the mass spectrometer, which is

typically operated in electron ionization (EI) mode at 70 eV.[1]

Data Processing: The mass spectrum is recorded, and the resulting data is analyzed to

determine the molecular weight and fragmentation pattern. The obtained spectrum can be

compared with spectral libraries (e.g., NIST, Wiley) for identification.[2]

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-2'-fluorobenzophenone.

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Interpretation & Reporting

2-Amino-2'-fluorobenzophenone Sample
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Caption: Workflow for the spectroscopic analysis of 2-Amino-2'-fluorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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